3-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide is an organic compound that features a benzofuran ring and a furan ring connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of the Furan Ring: The furan ring is typically synthesized from furfural through a series of reactions including oxidation and cyclization.
Coupling of the Rings: The benzofuran and furan rings are then coupled through a propanamide linkage. This can be achieved by reacting the benzofuran derivative with a furan derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of benzofuran-5-carboxylic acid or furan-2-carboxylic acid.
Reduction: Formation of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propylamine.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-thienylmethyl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-pyridylmethyl)propanamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
3-(2,3-dihydro-1-benzofuran-5-yl)-N~1~-(2-furylmethyl)propanamide is unique due to the presence of both benzofuran and furan rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C16H17NO3/c18-16(17-11-14-2-1-8-19-14)6-4-12-3-5-15-13(10-12)7-9-20-15/h1-3,5,8,10H,4,6-7,9,11H2,(H,17,18) |
InChI Key |
UVEGVUVOGPVCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.